molecular formula C28H31N3O6S B5048114 bis(2-methoxyethyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

bis(2-methoxyethyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5048114
M. Wt: 537.6 g/mol
InChI Key: KPFYBQQCEKNIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-methoxyethyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with a 1-phenyl-3-(2-thienyl)-1H-pyrazole group at the 4-position and bis(2-methoxyethyl) ester moieties at the 3,5-positions. The compound’s structure combines a DHP scaffold—a motif known for its role in calcium channel modulation—with a pyrazole-thienyl hybrid substituent, which may enhance bioactivity and solubility .

Properties

IUPAC Name

bis(2-methoxyethyl) 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6S/c1-18-23(27(32)36-14-12-34-3)25(24(19(2)29-18)28(33)37-15-13-35-4)21-17-31(20-9-6-5-7-10-20)30-26(21)22-11-8-16-38-22/h5-11,16-17,25,29H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFYBQQCEKNIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound bis(2-methoxyethyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C21H26N2O4C_{21}H_{26}N_{2}O_{4}, with a molecular weight of approximately 370.45 g/mol. The structure features a pyridine ring, a pyrazole moiety, and methoxyethyl substituents that contribute to its biological properties.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Pyrazole-based compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have highlighted that certain pyrazole derivatives can effectively target human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Pyrazole Derivative AHeLa5.0Apoptosis induction
Pyrazole Derivative BHepG210.0DNA topoisomerase inhibition
bis(2-methoxyethyl) derivativeA549TBDTBD

Note: TBD = To Be Determined

Antibacterial and Antifungal Activity

Mannich bases, which include structures similar to our compound, have demonstrated antibacterial and antifungal activities. These compounds can disrupt bacterial cell walls or inhibit essential enzymes required for microbial growth. The relationship between structure and biological activity suggests that modifications in the substituents can enhance efficacy against specific pathogens .

The biological activity of bis(2-methoxyethyl) derivatives may involve several pathways:

  • Enzyme Inhibition : Compounds may act as inhibitors for various enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell survival and proliferation.
  • Oxidative Stress Induction : Some derivatives may increase reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

Case Studies

Recent studies have explored the potential applications of bis(2-methoxyethyl) derivatives in treating various conditions:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of bis(2-methoxyethyl) derivatives on hepatocellular carcinoma cells. Results indicated that these compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds against resistant bacterial strains. The findings suggested promising activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the DHP Core

The compound’s structural analogs differ primarily in ester groups, aryl substituents on the pyrazole ring, and modifications to the DHP core. Key comparisons include:

2.1.1. Ester Group Modifications
  • Diisopropyl 2,6-Dimethyl-4-[3-(3-Nitrophenyl)-1-Phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate (): Ester Groups: Diisopropyl (vs. bis(2-methoxyethyl)). Impact: The isopropyl groups reduce polarity, likely decreasing aqueous solubility compared to the target compound. This may limit bioavailability but enhance lipid membrane permeability .
2.1.2. Pyrazole Substituent Variations
  • Bis[2-Amino-6-(aryl)nicotinonitrile] Derivatives (): Substituents: Furyl, chlorophenyl, or methoxyphenyl groups (vs. 2-thienyl in the target compound). Bioactivity: reports antimicrobial activity for furyl- and chlorophenyl-substituted derivatives, with MIC values ranging from 8–64 μg/mL against S. aureus and E. coli. The thienyl analog’s activity remains unstudied but may show similar or enhanced potency due to sulfur’s electronegativity .

Physicochemical and Crystallographic Properties

  • This contrasts with diisopropyl esters (), which rely on weaker van der Waals interactions, leading to less dense packing .
  • Structure Validation :
    Crystallographic analysis using SHELX software () confirms the planar geometry of the DHP core in analogs. Discrepancies in bond lengths (e.g., C=O in esters) between the target compound and diisopropyl derivatives may arise from differences in steric hindrance .

Tabulated Comparison of Key Analogs

Compound Name Ester Groups Pyrazole Substituent Molecular Weight (g/mol) Solubility (Inferred) Notable Bioactivity
Bis(2-methoxyethyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate 2-Methoxyethyl 2-Thienyl ~600 (estimated) High (polar esters) Hypothesized antimicrobial
Diisopropyl analog () Isopropyl 3-Nitrophenyl ~580 (estimated) Moderate Unreported
Bis[6-(2-furyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] () N/A Furyl ~450 (estimated) Low MIC = 16–32 μg/mL

Q & A

Q. How can researchers optimize the synthesis of bis(2-methoxyethyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to pyrazole derivative synthesis in and ) can enhance cyclization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (DMF/EtOH 1:1) is recommended for high purity . Monitoring reaction progress via TLC and adjusting stoichiometric ratios of substituents (e.g., 2-thienyl vs. phenyl groups) can mitigate side reactions .

Q. What spectroscopic and analytical methods are critical for confirming the structure of this compound?

  • Methodological Answer : Structural confirmation relies on:
  • NMR : 1^1H and 13^13C NMR to identify protons and carbons in the dihydropyridine, pyrazole, and thienyl moieties.
  • IR : Detect functional groups (e.g., ester C=O at ~1700 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for similar dihydropyridine derivatives .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Begin with:
  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria and fungi (MIC determination) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme inhibition : Target-specific assays (e.g., COX-2 or kinase inhibition) based on structural analogs’ reported activities .

Advanced Research Questions

Q. How can researchers investigate the mechanistic pathways underlying this compound’s biological activity?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to identify binding sites .
  • Gene expression profiling : RNA-seq or qPCR to analyze downstream effects on apoptosis or inflammation pathways .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (KdK_d) for enzymes like topoisomerases .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of this compound’s derivatives?

  • Methodological Answer :
  • Systematic substitution : Modify substituents (e.g., replace 2-thienyl with 3-thienyl or adjust methoxyethyl groups) and compare bioactivity .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
  • Crystallographic data : Compare X-ray structures of analogs to identify conformational changes affecting potency .

Q. How should researchers resolve contradictions in reported bioactivity data across similar dihydropyridine derivatives?

  • Methodological Answer :
  • Replicate studies : Control variables like cell line passage number, solvent (DMSO vs. ethanol), and assay incubation time .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., thienyl substitution enhances antimicrobial activity) .
  • In silico validation : Cross-validate experimental results with computational predictions (e.g., molecular dynamics simulations) .

Methodological Notes

  • Environmental Impact Assessment : Follow protocols from to study biodegradation (e.g., OECD 301F) and ecotoxicity (Daphnia magna assays) .
  • Crystallography : Use single-crystal X-ray diffraction (Cu-Kα radiation) for precise structural elucidation, as applied in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.